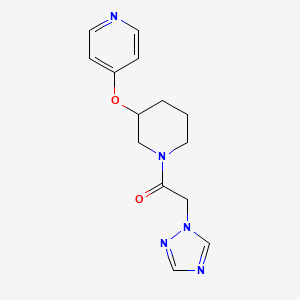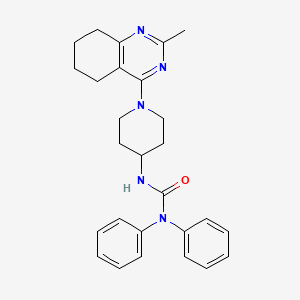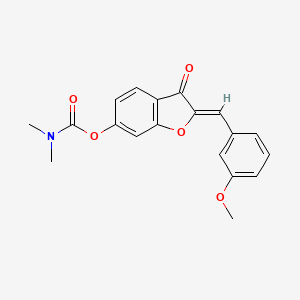![molecular formula C15H16N2O6S B2824689 6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 317329-46-7](/img/structure/B2824689.png)
6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with a molecular formula of C15H16N2O6S This compound is notable for its unique structure, which includes a quinoline core, a sulfonyl group, and a hydroxypiperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions to form the quinoline ring. The introduction of the sulfonyl group is achieved through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide. The hydroxypiperidine moiety is then introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the sulfonylated quinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to ensure the final product’s purity.
化学反応の分析
Types of Reactions
6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or the sulfonyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the quinoline and piperidine moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under various conditions, including reflux and catalytic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group may interact with enzymes, inhibiting their activity. The hydroxypiperidine moiety can enhance the compound’s binding affinity to its targets, increasing its overall efficacy.
類似化合物との比較
Similar Compounds
Quinolone Derivatives: These compounds share the quinoline core and exhibit similar biological activities.
Sulfonyl-containing Compounds: These compounds have sulfonyl groups that contribute to their reactivity and biological activity.
Piperidine Derivatives: Compounds with piperidine moieties are known for their pharmacological properties.
Uniqueness
6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the hydroxypiperidine moiety, in particular, enhances its potential as a therapeutic agent by improving its binding affinity and specificity.
特性
IUPAC Name |
6-(4-hydroxypiperidin-1-yl)sulfonyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S/c18-9-3-5-17(6-4-9)24(22,23)10-1-2-13-11(7-10)14(19)12(8-16-13)15(20)21/h1-2,7-9,18H,3-6H2,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKDWAKXOWINPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2824610.png)



![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824619.png)



![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B2824624.png)
![(S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2824628.png)
